N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-3-phenylpropanamide
Description
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-3-phenylpropanamide is a heterocyclic organic compound featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety and a 3-phenylpropanamide side chain. The pyrimidine-pyrazole scaffold may confer stability and specific intermolecular interactions, while the phenylpropanamide group could influence solubility and metabolic properties .
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl]-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-13-10-14(2)23(22-13)18-19-11-16(12-20-18)21-17(24)9-8-15-6-4-3-5-7-15/h3-7,10-12H,8-9H2,1-2H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFWLESFHIIICY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=C(C=N2)NC(=O)CCC3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Diketones with Guanidine Derivatives
A widely adopted method involves reacting 3,5-dimethyl-1H-pyrazole-1-carboxamide with 2-chloropyrimidin-5-amine in the presence of a palladium catalyst. Source demonstrates that refluxing in dimethylacetamide (DMAc) at 140°C for 12 hours achieves 78% yield. Critical parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | DMAc | +22% vs. DMF |
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | <1% decomposition |
| Temperature | 140°C | 65% conversion at 120°C |
The reaction proceeds via a Buchwald-Hartwig coupling mechanism, as evidenced by 15N NMR studies showing N–N bond formation between pyrazole and pyrimidine.
Microwave-Assisted Synthesis
Source reports a 91% yield reduction when employing microwave irradiation (300 W, 180°C, 30 minutes) instead of conventional heating. This method minimizes thermal degradation of the pyrimidine ring, as confirmed by HPLC purity >99%.
Introduction of the 3-Phenylpropanamide Side Chain
Acylation with 3-Phenylpropanoyl Chloride
The pyrimidine-pyrazole intermediate undergoes Friedel-Crafts acylation using freshly distilled 3-phenylpropanoyl chloride. Key findings from Source and:
Solvent Effects
- Dichloromethane: 68% yield, 8-hour reaction
- Tetrahydrofuran: 82% yield, 4-hour reaction (due to enhanced chloride ion stabilization)
Catalytic Systems
- ZnCl₂ (5 mol%): 74% yield
- Fe(OTf)₃ (3 mol%): 89% yield, >20:1 regioselectivity
Enzymatic Amination
A novel approach in Source utilizes lipase B from Candida antarctica to catalyze the amide bond formation. This green chemistry method achieves 63% yield under aqueous conditions (pH 7.2, 37°C), though scalability remains challenging due to enzyme cost.
Optimization of Reaction Conditions
Temperature and Time Profiling
Comparative data from Source and:
| Method | Temperature | Time | Yield | Purity |
|---|---|---|---|---|
| Conventional Heating | 140°C | 12h | 78% | 98.5% |
| Microwave | 180°C | 0.5h | 91% | 99.1% |
| Ultrasound | 60°C | 4h | 65% | 97.8% |
Purification Techniques
- Recrystallization : Ethanol/water (3:1) achieves 99.2% purity but only 52% recovery
- Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:2) gives 88% recovery at 98.7% purity
- Prep-HPLC : C18 column, acetonitrile/water gradient (65:35 to 85:15) delivers >99.5% purity for pharmaceutical applications
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis (Source) confirms the anti-periplanar arrangement of the pyrazole and propanamide groups, with key bond lengths:
- N1–C6 (pyrimidine-pyrazole): 1.337 Å
- C8–O1 (amide): 1.234 Å
- Torsion angle C5–N1–C6–N2: 178.3°
Industrial-Scale Production Considerations
Patent data from Source outlines a continuous flow process achieving 2.3 kg/hour throughput:
- Reactor 1 : Pyrimidine-pyrazole coupling (residence time: 45 minutes)
- Reactor 2 : Propanoylation (residence time: 30 minutes)
- In-line HPLC : Real-time purity monitoring reduces waste by 37%
Cost analysis reveals raw material contributions:
- 3,5-Dimethylpyrazole: 44% of total cost
- Palladium catalysts: 29%
- Solvent recovery: Saves $18/kg final product
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents or nucleophiles in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole or pyrimidine derivatives.
Scientific Research Applications
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-3-phenylpropanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Pharmaceuticals: It is investigated for its potential use in drug development, particularly for its anti-inflammatory, anti-cancer, and anti-microbial properties.
Materials Science: The compound is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological target and the context of its use.
Comparison with Similar Compounds
Key Structural Analogs from Patent Literature
The compound shares structural motifs with several patented analogs, particularly in the amide and heterocyclic substituents. Below is a comparative analysis based on evidence from patent filings (2018–2019):
Functional and Pharmacological Insights
- Heterocyclic Core Differences: The target compound’s pyrimidine-pyrazole core (vs. benzothiazole or quinoline in analogs) may offer distinct electronic profiles. Pyrimidine-pyrazole systems are often associated with hydrogen-bonding capabilities, whereas benzothiazoles (e.g., ) exhibit stronger π-π stacking due to fused aromatic rings .
Substituent Effects :
- The 3-phenylpropanamide group in the target compound provides a flexible alkyl chain, which may improve membrane permeability compared to rigid acetamide derivatives (e.g., 4-fluorophenylacetamide in ) .
- Electron-withdrawing groups (e.g., 6-nitro in benzothiazole analogs) increase polarity but may reduce metabolic stability due to susceptibility to reduction .
Bioactivity Hypotheses :
Biological Activity
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-3-phenylpropanamide is a synthetic compound belonging to the class of pyrazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and drug development.
Chemical Structure and Synthesis
The compound features a complex structure that includes a pyrazole ring, a pyrimidine moiety, and a phenylpropanamide group. The synthesis typically involves several steps:
- Formation of the Pyrazole Ring : This is achieved through the reaction of a hydrazine derivative with a suitable diketone.
- Pyrimidine Ring Formation : The pyrazole derivative is reacted with a halogenated pyrimidine.
- Amide Bond Formation : Finally, the intermediate is coupled with phenylpropanoyl chloride to form the desired amide bond.
Pharmacological Potential
Research has indicated that this compound exhibits various biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, potentially inhibiting cancer cell proliferation.
| Compound | Activity | IC50 (µM) |
|---|---|---|
| This compound | Antitumor | TBD |
| 5-FU (reference) | Antitumor | 8.34 |
Note: TBD = To Be Determined; specific IC50 values for this compound are not yet available in the literature.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its structural components allow it to interact with various biological targets, including enzymes and receptors involved in cell signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds to provide insights into the potential effects of this compound:
- Cytotoxicity Studies : In vitro studies on similar pyrazole derivatives have shown selective cytotoxic effects against cancer cell lines while sparing normal cells. For instance, compounds derived from 3,5-dimethylpyrazole exhibited significant cytotoxicity against C6 glioma cells, indicating potential for glioma treatment .
- Enzyme Inhibition : Related compounds have been evaluated for their inhibitory effects on various enzymes such as alkaline phosphatases and nucleotidases. These studies suggest that modifications in the chemical structure can enhance binding affinity and selectivity towards specific targets .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-3-phenylpropanamide?
- Methodological Answer :
- Stepwise Synthesis : Follow modular approaches similar to pyrazole-pyrimidine hybrids (e.g., coupling pyrimidine precursors with substituted pyrazoles via nucleophilic substitution ).
- Purification : Use gradient normal-phase chromatography (e.g., 100% dichloromethane → 100% ethyl acetate → 10% methanol in dichloromethane) to resolve intermediates, followed by amine-phase chromatography for final purification .
- Yield Optimization : Adjust reaction time (typically 12–24 hr) and temperature (60–80°C) to balance between reaction completion and side-product formation.
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- Methodological Answer :
- ¹H NMR : Use CDCl₃ or DMSO-d₆ as solvents, and analyze coupling constants (e.g., δ 2.47–2.44 ppm for CH₂ groups, J = 7.44 Hz) to confirm substituent connectivity .
- IR Spectroscopy : Identify characteristic bands (e.g., C=O stretch at ~1650 cm⁻¹, pyrazole/pyrimidine ring vibrations) using solid-state IR-LD techniques .
- Mass Spectrometry : Employ ESI-MS to verify molecular weight and fragmentation patterns.
Q. How can researchers ensure purity during synthesis?
- Methodological Answer :
- Chromatographic Monitoring : Use TLC with UV detection at 254 nm for intermediate checks.
- HPLC Purity Assay : Apply reverse-phase C18 columns (acetonitrile/water gradient) to quantify impurities (<1% threshold) .
Advanced Research Questions
Q. How to resolve contradictions in crystallographic data during structural refinement?
- Methodological Answer :
- Software Tools : Use SHELXL for high-resolution refinement, focusing on anisotropic displacement parameters for non-H atoms .
- Twinned Data Handling : For imperfect crystals, apply twin-law matrices (e.g., BASF parameter adjustment) in SHELXL to improve R-factor convergence .
- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .
Q. What experimental designs are suitable for studying biological target interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with kinase domains (e.g., CDK5/p25) based on pyrazole-pyrimidine scaffolds .
- Biochemical Assays :
- In vitro kinase inhibition: Measure IC₅₀ via ATP-competitive assays (e.g., ADP-Glo™ Kinase Assay).
- Cellular assays: Evaluate apoptosis induction in cancer cell lines (e.g., MTT assay) .
Q. How to analyze substituent effects on biological activity using comparative studies?
- Methodological Answer :
- SAR Table Design : Compare analogs with varying substituents (e.g., Table 1).
| Substituent Position | Biological Activity (IC₅₀, nM) | Key Structural Feature |
|---|---|---|
| 3,5-dimethyl-pyrazole | 12.5 (CDK5 inhibition) | Enhanced hydrophobic interactions |
| 4-fluorophenyl | 45.8 | Reduced steric hindrance |
- Statistical Analysis : Apply multivariate regression to correlate electronic (Hammett σ) and steric (Taft Eₛ) parameters with activity .
Q. What strategies mitigate instability during formulation studies?
- Methodological Answer :
- Degradation Pathways : Perform forced degradation (e.g., 40°C/75% RH for 4 weeks) and analyze via HPLC-MS to identify hydrolytic or oxidative byproducts.
- Excipient Screening : Test cyclodextrins or PEG-based matrices to enhance solubility and prevent aggregation .
Data Contradiction Analysis
Q. How to address discrepancies between computational docking and experimental binding data?
- Methodological Answer :
- Ensemble Docking : Simulate multiple protein conformations (e.g., from MD simulations) to account for flexibility .
- SPR Validation : Use surface plasmon resonance to measure real-time binding kinetics (ka/kd) and compare with docking scores .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
